molecular formula C23H23FN2O4S2 B6564803 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 946346-28-7

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6564803
CAS No.: 946346-28-7
M. Wt: 474.6 g/mol
InChI Key: MQRVONLPFJFJLF-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide is a synthetic compound with applications in various scientific fields, particularly in chemistry and medicinal research. This compound is characterized by its unique structure, which includes both fluorobenzenesulfonyl and tetrahydroquinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide typically involves several steps:

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials, including 4-fluorobenzenesulfonyl chloride, 1,2,3,4-tetrahydroquinoline, and 2,5-dimethylbenzene-1-sulfonyl chloride.

  • Reaction Conditions: : The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and temperature regulation to ensure the desired product is obtained efficiently.

  • Purification: : The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and efficiency. This can involve the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in substitution reactions, where certain functional groups are replaced by others, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, platinum, and other transition metal catalysts.

Major Products Formed from These Reactions

  • Oxidation: : Products may include oxidized derivatives with altered functional groups.

  • Reduction: : Reduced derivatives with hydrogen atoms added to the molecule.

  • Substitution: : Various substituted analogs of the original compound.

Scientific Research Applications

Chemistry

  • Molecular Synthesis: : Used as an intermediate in the synthesis of other complex molecules.

  • Catalysis: : Its unique structure may be leveraged in catalytic processes.

Biology

  • Biomolecular Interactions: : Studied for its interactions with biological macromolecules.

  • Enzyme Inhibition: : Potential inhibitor of certain enzymes due to its structural properties.

Medicine

  • Drug Development: : Investigated for its potential use in developing new pharmaceuticals.

  • Therapeutic Agents: : May have therapeutic applications based on its biochemical activity.

Industry

  • Material Science: : Utilized in the development of new materials with specific properties.

  • Chemical Manufacturing: : Employed in the production of other chemical compounds.

Mechanism of Action

The mechanism of action for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. Its structural features allow it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide: : Similar in structure but with a methyl group instead of a fluorine atom.

  • N-[1-(4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide: : Contains a chlorine atom in place of the fluorine atom.

  • N-[1-(4-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide: : Features a nitro group instead of the fluorine atom.

Uniqueness

What sets N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide apart is the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and overall properties. Fluorine atoms often impart unique characteristics to compounds, such as increased stability, altered electronic properties, and enhanced bioactivity.

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Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c1-16-5-6-17(2)23(14-16)31(27,28)25-20-9-12-22-18(15-20)4-3-13-26(22)32(29,30)21-10-7-19(24)8-11-21/h5-12,14-15,25H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRVONLPFJFJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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